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molecular formula C4H8O5S B8776907 2-((Methylsulfonyl)oxy)propanoic acid

2-((Methylsulfonyl)oxy)propanoic acid

Cat. No. B8776907
M. Wt: 168.17 g/mol
InChI Key: LFMBKSRGQHUJKP-UHFFFAOYSA-N
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Patent
US04539420

Procedure details

5.02 G (89.5 mmol) of potassium hydroxide was dissolved in 50 ml of water and stirred at 10°-20° C. 14.46 G (73.70 mmol) of the ethyl (-)-2-methanesulfonyloxypropionate obtained in Example 1 was added to this, and the mixture was stirred at the same temperature for 5 hours. Concentrated hydrochloric acid was added to bring the pH below 1, and extraction was performed with ethyl acetate (30 ml, 3 times). Anhydrous sodium sulfate and anhydrous magnesium sulfate were added in sequence to dry the extract, which was then vacuum concentrated, and 11.83 g of (-)-2-methanesulfonyloxypropionic acid was obtained in the form of crystals of mp 65°-72° C. Yield 95.4%.
Quantity
89.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
73.7 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][S:4]([O:7][CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])(=[O:6])=[O:5].Cl>O>[CH3:3][S:4]([O:7][CH:8]([CH3:14])[C:9]([OH:11])=[O:10])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
89.5 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73.7 mmol
Type
reactant
Smiles
CS(=O)(=O)OC(C(=O)OCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 10°-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at the same temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the pH below 1, and extraction
ADDITION
Type
ADDITION
Details
Anhydrous sodium sulfate and anhydrous magnesium sulfate were added in sequence
CUSTOM
Type
CUSTOM
Details
to dry the extract, which
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.83 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04539420

Procedure details

5.02 G (89.5 mmol) of potassium hydroxide was dissolved in 50 ml of water and stirred at 10°-20° C. 14.46 G (73.70 mmol) of the ethyl (-)-2-methanesulfonyloxypropionate obtained in Example 1 was added to this, and the mixture was stirred at the same temperature for 5 hours. Concentrated hydrochloric acid was added to bring the pH below 1, and extraction was performed with ethyl acetate (30 ml, 3 times). Anhydrous sodium sulfate and anhydrous magnesium sulfate were added in sequence to dry the extract, which was then vacuum concentrated, and 11.83 g of (-)-2-methanesulfonyloxypropionic acid was obtained in the form of crystals of mp 65°-72° C. Yield 95.4%.
Quantity
89.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
73.7 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][S:4]([O:7][CH:8]([CH3:14])[C:9]([O:11]CC)=[O:10])(=[O:6])=[O:5].Cl>O>[CH3:3][S:4]([O:7][CH:8]([CH3:14])[C:9]([OH:11])=[O:10])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
89.5 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73.7 mmol
Type
reactant
Smiles
CS(=O)(=O)OC(C(=O)OCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 10°-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at the same temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the pH below 1, and extraction
ADDITION
Type
ADDITION
Details
Anhydrous sodium sulfate and anhydrous magnesium sulfate were added in sequence
CUSTOM
Type
CUSTOM
Details
to dry the extract, which
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.83 g
YIELD: PERCENTYIELD 95.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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